3-Bromo-6-iodo-2-methoxypyridine
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Overview
Description
3-Bromo-6-iodo-2-methoxypyridine is an organic compound with the molecular formula C6H5BrINO and a molecular mass of 313.92 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, iodine, and methoxy groups on the pyridine ring makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-iodo-2-methoxypyridine can be achieved through various methods, including halogenation and methoxylation reactions. One common approach involves the bromination and iodination of 2-methoxypyridine. The reaction conditions typically involve the use of bromine and iodine reagents in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-iodo-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
3-Bromo-6-iodo-2-methoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-6-iodo-2-methoxypyridine depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-iodo-3-methoxypyridine
- 2-Bromo-4-iodo-3-methoxypyridine
- 2-Bromo-5-iodo-3-methoxypyridine
- 5-Bromo-2-iodo-3-methoxypyridine
Uniqueness
3-Bromo-6-iodo-2-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring. The combination of bromine, iodine, and methoxy groups provides distinct reactivity and properties compared to other similar compounds. This uniqueness makes it a valuable intermediate in various synthetic and research applications.
Properties
CAS No. |
1260669-96-2 |
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Molecular Formula |
C6H5BrINO |
Molecular Weight |
313.92 g/mol |
IUPAC Name |
3-bromo-6-iodo-2-methoxypyridine |
InChI |
InChI=1S/C6H5BrINO/c1-10-6-4(7)2-3-5(8)9-6/h2-3H,1H3 |
InChI Key |
COKPQOLQYORIJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)I)Br |
Origin of Product |
United States |
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